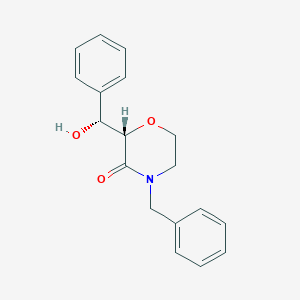
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane is a complex organosilicon compound It is characterized by the presence of methoxy, phenyl, dioxa, phospha, and silaundecane groups in its structure
Preparation Methods
The synthesis of 3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reaction conditions include the use of inert atmospheres, controlled temperatures, and specific catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxides, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential applications in drug development and delivery systems. In industry, it is used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological systems.
Comparison with Similar Compounds
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane can be compared with other similar compounds such as 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane and other organosilicon compounds. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Similar compounds may share some structural features but differ in their reactivity and applications.
Properties
CAS No. |
143063-77-8 |
|---|---|
Molecular Formula |
C15H27O4PSi |
Molecular Weight |
330.43 g/mol |
IUPAC Name |
2-methoxyethyl-phenyl-(3-trimethoxysilylpropyl)phosphane |
InChI |
InChI=1S/C15H27O4PSi/c1-16-11-13-20(15-9-6-5-7-10-15)12-8-14-21(17-2,18-3)19-4/h5-7,9-10H,8,11-14H2,1-4H3 |
InChI Key |
HXBIYWGWCPGDSY-UHFFFAOYSA-N |
Canonical SMILES |
COCCP(CCC[Si](OC)(OC)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


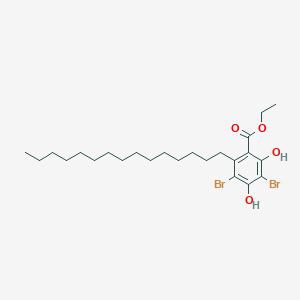
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
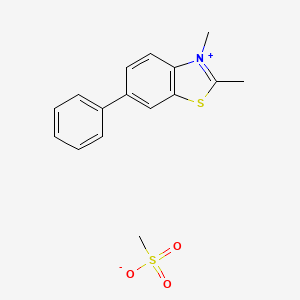
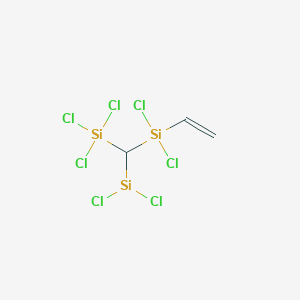
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
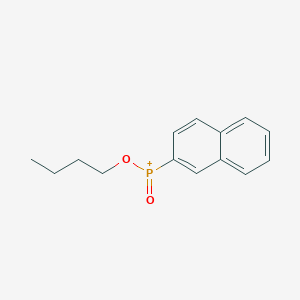

![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

